Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride
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Overview
Description
Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring. This specific compound features a chlorine atom at the 5-position, a dimethylaminopropyl group at the 1-position, and a phenyl group at the 3-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step processes. For this compound, a common synthetic route might start with the formation of the indole core, followed by functionalization at specific positions. For instance, the synthesis could involve:
Formation of the Indole Core: Starting from aniline derivatives, cyclization reactions can form the indole core.
Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The dimethylaminopropyl group can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Phenyl Group Addition: The phenyl group at the 3-position can be introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products depend on the specific reactions and conditions used. For instance, oxidation might yield indole-2,3-diones, while reduction could produce indoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their interactions with enzymes and receptors. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medically, indole derivatives have shown promise in developing new drugs. This compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound could be valuable in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action for indole derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For this compound, potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: A simpler indole derivative with a chlorine atom at the 5-position.
1-Methylindole: An indole derivative with a methyl group at the 1-position.
3-Phenylindole: An indole derivative with a phenyl group at the 3-position.
Uniqueness
What sets Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride apart is its combination of functional groups, which can confer unique chemical and biological properties. The presence of the dimethylaminopropyl group, in particular, might enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
57647-37-7 |
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Molecular Formula |
C20H25Cl2N3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[(5-chloro-3-phenylindol-1-yl)-methylamino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24ClN3.ClH/c1-22(2)12-7-13-23(3)24-15-19(16-8-5-4-6-9-16)18-14-17(21)10-11-20(18)24;/h4-6,8-11,14-15H,7,12-13H2,1-3H3;1H |
InChI Key |
XBVGYHJVJXYAHG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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